A Comprehensive Technical Guide to 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride for Advanced Research Applications
A Comprehensive Technical Guide to 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride for Advanced Research Applications
Executive Summary
This technical guide provides an in-depth analysis of 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride, a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. We will explore its core chemical and physical properties, discuss logical synthetic strategies, and provide a validated experimental protocol for its preparation from the corresponding free base. This document is designed to serve as a practical resource, combining established data with field-proven insights to empower scientists in leveraging this compound for novel molecular design and synthesis.
Introduction: The Strategic Role of Piperazine Moieties in Drug Development
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of bioactive molecules to modulate their pharmacokinetic and pharmacodynamic profiles.[1][2] Its presence can enhance aqueous solubility, introduce basic centers for salt formation, and provide a rigid, well-defined linker to orient pharmacophoric groups for optimal target engagement.[2]
1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride emerges as a valuable building block within this chemical space. The molecule is comprised of two key functional components:
-
The Piperazine Core: A secondary amine for further derivatization and a tertiary amine, both of which are protonated in the dihydrochloride salt form.
-
The Methoxyethoxyethyl Side-Chain: This flexible, hydrophilic chain can influence solubility, cell permeability, and metabolic stability, offering a powerful tool for fine-tuning the properties of a lead compound.
The dihydrochloride salt form is particularly advantageous. While the free base, 1-[2-(2-methoxyethoxy)ethyl]piperazine, is a liquid, the dihydrochloride is a solid powder.[3] This transformation is a deliberate and critical step in synthetic chemistry to improve handling, enhance stability, and facilitate accurate weighing and purification, making it a more practical reagent for complex synthetic workflows.
Core Chemical and Physical Properties
A precise understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride are summarized below.
Structural and Identifying Information
Caption: 2D Structure of 1-[2-(2-Methoxyethoxy)ethyl]piperazine Dihydrochloride.
Data Summary Table
| Property | Value | Reference(s) |
| CAS Number | 1955561-05-3 | [3][4][5] |
| Molecular Formula | C₉H₂₂Cl₂N₂O₂ | [3][4][5] |
| Molecular Weight | 261.19 g/mol | [3][4][5] |
| Physical Form | Powder | [3] |
| InChI Key | DSLOGIVSALFFMU-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COCCOCCN1CCNCC1.Cl.Cl | [4] |
| Storage Temperature | Room Temperature | [3] |
Synthesis and Mechanistic Insights
While specific process chemistry for 1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride is proprietary, a chemically sound and widely practiced synthetic approach can be inferred from established methodologies for analogous N-substituted piperazines.[6][7][8] The most logical pathway involves a two-stage process: N-alkylation followed by salt formation.
-
N-Alkylation of Piperazine: The synthesis would commence with the mono-N-alkylation of piperazine with a suitable electrophile, such as 1-(2-chloroethoxy)-2-methoxyethane or a related tosylate/mesylate derivative. This reaction selectively adds the methoxyethoxyethyl group to one of the nitrogen atoms of the piperazine ring. Careful control of stoichiometry (using an excess of piperazine) is crucial to minimize the formation of the di-substituted byproduct.
-
Conversion to Dihydrochloride Salt: The resulting free base, 1-[2-(2-methoxyethoxy)ethyl]piperazine, is typically an oil or low-melting liquid. To generate the stable, solid dihydrochloride salt, the purified free base is dissolved in an appropriate anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and treated with two equivalents of anhydrous hydrochloric acid. The salt precipitates from the solution and can be isolated via filtration, providing a product with improved purity and handling characteristics.
This final salt formation step is not merely for convenience; it is a powerful purification technique. Impurities that are not basic will remain in the filtrate, leading to a significant increase in the final product's purity.
Experimental Protocol: Preparation and Purification of the Dihydrochloride Salt
This protocol details the conversion of the free base, 1-[2-(2-methoxyethoxy)ethyl]piperazine, to its crystalline dihydrochloride salt. This procedure is self-validating, as the successful formation of a crystalline solid from a liquid starting material provides direct evidence of the chemical transformation.
Workflow Diagram
Caption: Workflow for the conversion of the free base to the dihydrochloride salt.
Step-by-Step Methodology
-
Dissolution: In a clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of 1-[2-(2-methoxyethoxy)ethyl]piperazine (free base) in 5-10 volumes of anhydrous isopropanol.
-
Cooling: Place the vessel in an ice/water bath and stir the solution until the internal temperature reaches 0-5°C. The causality for this step is to control the exothermicity of the acid-base neutralization reaction.
-
Acidification: While vigorously stirring, add 2.0 to 2.1 equivalents of a standardized solution of anhydrous hydrochloric acid (e.g., 2M HCl in isopropanol or diethyl ether) dropwise, ensuring the internal temperature does not exceed 10°C. A white precipitate will begin to form.
-
Crystallization & Maturation: Once the addition is complete, continue stirring the resulting slurry in the ice bath for 30 minutes, then remove the bath and allow the mixture to warm to room temperature (RT) while stirring for an additional 1-2 hours. This "aging" period allows for complete crystallization and improves the particle size, which aids in filtration.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with 2-3 portions of cold (0-5°C) anhydrous isopropanol. This step is critical for removing any excess acid and other process impurities that may be soluble in the mother liquor.
-
Drying: Carefully transfer the white solid to a vacuum oven and dry at 40-50°C until a constant weight is achieved. The final product should be a free-flowing white to off-white crystalline powder.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety. 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride is classified as an irritant.
GHS Hazard Information
| Hazard Classification | Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation (Category 2) | GHS07 (Irritant) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ||
| STOT SE (Category 3) | H335: May cause respiratory irritation |
Data sourced from MilliporeSigma[3].
Handling and Storage Recommendations
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound should be stored at room temperature.[3]
Conclusion
1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride is a highly functionalized and synthetically versatile building block. Its unique combination of a reactive piperazine core and a property-modulating side chain, coupled with the superior handling characteristics of its solid dihydrochloride salt form, makes it an attractive tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its successful integration into advanced drug discovery and development programs.
References
- Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
NextSDS. 1-[2-(2-methoxyethoxy)phenyl]piperazine dihydrochloride — Chemical Substance Information. [Link]
-
PubChemLite. 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride (C9H20N2O2). [Link]
-
NextSDS. 1-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}piperazine. [Link]
-
PubChem. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. [Link]
- Google Patents. Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
-
PubMed. An evolving role of piperazine moieties in drug design and discovery. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 3. 1-[2-(2-methoxyethoxy)ethyl]piperazine dihydrochloride | 1955561-05-3 [sigmaaldrich.com]
- 4. 1955561-05-3|1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 7. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]
- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. keyorganics.net [keyorganics.net]

